molecular formula C12H16N2O4S B14028203 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid

Cat. No.: B14028203
M. Wt: 284.33 g/mol
InChI Key: RXLMHBFIAIPILN-UHFFFAOYSA-N
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Description

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is notable for its unique structure, which includes a tetrahydroisothiazolo ring fused to a pyridine ring. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid typically involves multiple steps. One common method includes the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atom in the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid involves the interaction of its functional groups with various molecular targets. The BOC group protects the amine, allowing selective reactions to occur at other sites. Upon removal of the BOC group, the free amine can participate in further chemical reactions, such as forming peptide bonds in protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid apart is its unique isothiazolo ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized synthetic applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-[1,2]thiazolo[4,5-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H16N2O4S/c1-12(2,3)18-11(17)14-5-4-8-7(6-14)9(10(15)16)13-19-8/h4-6H2,1-3H3,(H,15,16)

InChI Key

RXLMHBFIAIPILN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NS2)C(=O)O

Origin of Product

United States

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